3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired chalcone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or hydrocarbons.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to specific enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluorophenyl)prop-2-en-1-ol
- 3-(2-Chlorophenyl)prop-2-en-1-ol
- 3-(2,6-Dichlorophenyl)prop-2-en-1-ol
Uniqueness
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |
InChI Key |
JJFJKBQGKJXERT-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/CO)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.